molecular formula C16H17BrFNO3 B14029128 (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one

(S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one

Cat. No.: B14029128
M. Wt: 370.21 g/mol
InChI Key: SCAXMPYPZZNCQH-UHIISALHSA-N
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Description

(S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one is a complex organic compound that features a cyclopropane ring, a bromofluorophenyl group, and an oxazolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple are used to convert an alkene into a cyclopropane.

    Introduction of the Bromofluorophenyl Group: This step might involve a Suzuki coupling reaction, where a bromofluorophenyl boronic acid is coupled with a cyclopropane derivative.

    Formation of the Oxazolidinone Ring: This can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromofluorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines, thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds with similar structures are investigated for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or bacterial infections.

Industry

In the industrial sector, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((1S,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one
  • (S)-3-((1S,2S)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one

Uniqueness

The uniqueness of (S)-3-((1S,2S)-2-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonyl)-4-isopropyloxazolidin-2-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and fluorine atoms can enhance its binding affinity to certain biological targets and alter its metabolic stability.

Properties

Molecular Formula

C16H17BrFNO3

Molecular Weight

370.21 g/mol

IUPAC Name

(4S)-3-[(1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropanecarbonyl]-4-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C16H17BrFNO3/c1-8(2)14-7-22-16(21)19(14)15(20)11-6-10(11)9-3-4-12(17)13(18)5-9/h3-5,8,10-11,14H,6-7H2,1-2H3/t10-,11+,14-/m1/s1

InChI Key

SCAXMPYPZZNCQH-UHIISALHSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=O)N1C(=O)[C@H]2C[C@@H]2C3=CC(=C(C=C3)Br)F

Canonical SMILES

CC(C)C1COC(=O)N1C(=O)C2CC2C3=CC(=C(C=C3)Br)F

Origin of Product

United States

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